1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine” is a compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used widely in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . The synthesis of piperazine derivatives, a key component of the compound, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoromethyl group, a pyridine moiety, and a piperazine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include an exchange between chlorine and fluorine atoms using trichloromethylpyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Synthesis and Docking Studies
- A derivative of the compound, specifically 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been synthesized and subjected to docking studies. This research highlights the compound's significance in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).
Metabolism in Clinical Trials
- A related compound, flumatinib, an antineoplastic tyrosine kinase inhibitor, underwent metabolism studies in chronic myelogenous leukemia patients. This research helps understand the metabolic pathways of such compounds in humans (Gong, Chen, Deng, & Zhong, 2010).
Radiopharmaceutical Research
- The compound has been synthesized with electrophilic fluorination for potential imaging of dopamine D4 receptors, illustrating its application in neuroimaging and radiopharmaceuticals (Eskola et al., 2002).
Insecticide Development
- Derivatives of the compound have been designed and synthesized for potential use as novel insecticides, highlighting its application in agricultural chemistry (Cai et al., 2010).
Antimicrobial Agents
- A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were synthesized and evaluated for their antimicrobial activity, demonstrating the compound's utility in developing new antimicrobial agents (Patel et al., 2012).
Androgen Receptor Downregulator
- The compound has been used in the development of an androgen receptor downregulator, AZD3514, for the treatment of advanced prostate cancer (Bradbury et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is currently unknown. This compound is a derivative of trifluoromethylpyridine, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is likely that the compound interacts with its targets through the unique properties of the trifluoromethyl group and the pyridine ring
Biochemical Pathways
Trifluoromethylpyridine derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries , suggesting that they may interact with a variety of biochemical pathways
Pharmacokinetics
The compound’s trifluoromethyl group and pyridine ring may influence its bioavailability
Result of Action
Given the compound’s structural similarity to other trifluoromethylpyridine derivatives, it may have similar effects, such as interacting with various targets and affecting multiple biochemical pathways
Properties
IUPAC Name |
1-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-16-5-7-17(8-6-16)10-9(11(12,13)14)3-2-4-15-10/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYSODSNWMPVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.